molecular formula C25H22N4O5S B6586754 3-(3-methoxyphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251586-91-0

3-(3-methoxyphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6586754
CAS No.: 1251586-91-0
M. Wt: 490.5 g/mol
InChI Key: UJXMWJAKNVQXJM-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.13109099 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-15(2)33-18-9-7-16(8-10-18)23-26-21(34-27-23)14-28-20-11-12-35-22(20)24(30)29(25(28)31)17-5-4-6-19(13-17)32-3/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXMWJAKNVQXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its antimicrobial and anticancer properties, as well as its genotoxicity.

Chemical Structure

Compound A features a thieno[3,2-d]pyrimidine core substituted with a methoxyphenyl group and an oxadiazole moiety. This structural complexity is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the 1,2,4-oxadiazole structure often exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that oxadiazole derivatives demonstrate better activity against gram-positive bacteria compared to gram-negative species. Specifically, compounds similar to Compound A have been reported to inhibit the growth of Bacillus cereus and Bacillus thuringiensis effectively .
  • Mechanism of Action : The proposed mechanism involves interference with bacterial DNA synthesis by targeting thymidylate synthase (TS), an essential enzyme for DNA replication .

Anticancer Activity

The anticancer potential of Compound A is supported by various studies:

  • Cytotoxicity Assays : Compounds with similar structural features have shown promising results in cytotoxicity assays against multiple cancer cell lines. For example, some derivatives have exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and other cell lines .
  • Apoptotic Mechanism : The activation of apoptotic pathways has been observed in studies where compounds similar to Compound A increased p53 expression and caspase activation in cancer cells . This suggests that Compound A may induce apoptosis in cancer cells through mechanisms similar to those of established chemotherapeutics.

Genotoxicity

Safety assessments are crucial for any potential therapeutic agent. The genotoxicity of compounds related to Compound A has been evaluated:

  • Ames Test Results : Some related compounds did not show mutagenic activity in the Ames test but exhibited a weak SOS response . This indicates that while they may not be directly mutagenic, further modifications could enhance their safety profile.

Case Studies

Several studies highlight the effectiveness of structurally related compounds:

  • Study on Antimicrobial and Anticancer Properties : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Notably, one compound demonstrated a fourfold increase in antitumor activity compared to its precursor .
  • Evaluation of Structural Variants : Research focusing on the modification of oxadiazole derivatives revealed that certain substitutions significantly enhance biological activity while reducing toxicity . This emphasizes the importance of structural optimization in drug development.

Data Summary

Biological ActivityTypeIC50 Values (µM)Reference
AntibacterialGram-positive< 10
AnticancerMCF-70.12 - 2.78
GenotoxicityAmes TestNon-mutagenic

Scientific Research Applications

The compound 3-(3-methoxyphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on existing literature and research findings.

Chemical Properties and Structure

This compound belongs to a class of heterocyclic compounds and features multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of a thieno[3,2-d]pyrimidine core combined with oxadiazole and methoxyphenyl groups suggests a diverse range of interactions with biological targets.

Pharmaceutical Development

The compound has shown promise in drug discovery due to its structural characteristics that may interact with various biological pathways. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. A study highlighted the potential of similar compounds in targeting cancer cell lines effectively, suggesting that this compound could be explored for similar applications.

Antimicrobial Activity

Studies have reported that compounds containing oxadiazole rings exhibit significant antimicrobial activity. The incorporation of the oxadiazole moiety in this compound may enhance its efficacy against bacteria and fungi. Research findings indicate that modifications to the oxadiazole structure can lead to increased potency against resistant strains of pathogens.

Anti-inflammatory Properties

The thieno[3,2-d]pyrimidine scaffold has been associated with anti-inflammatory effects in various studies. Compounds with this structure have been investigated for their ability to inhibit inflammatory cytokines and pathways, making this compound a candidate for further exploration in treating inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that certain thieno[3,2-d]pyrimidine derivatives possess neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

A recent study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications similar to those present in our compound led to significant inhibition of cell proliferation in breast and lung cancer models.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of oxadiazole were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that compounds with structural similarities exhibited potent antibacterial activity, supporting the potential application of our compound in developing new antibiotics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.